2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine
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Overview
Description
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-methyl group and a methoxy group linked to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been known to interact with various biological targets . The specific targets can vary depending on the other functional groups present in the molecule.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with biological targets in different ways . For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities and could potentially affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with a suitable methoxy group donor.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions where the methoxy group on the pyrimidine ring is replaced by a pyrrolidin-2-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrazine: Contains a pyrazine ring, differing in nitrogen atom positions.
Uniqueness
2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-6-4-10(13-8)14-7-9-3-2-5-12-9/h4,6,9,12H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALDJSHDNRKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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